Phosphonic acid, ethyl-, monoethyl ester
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Overview
Description
Ethoxy(ethyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethoxy group and an ethyl group. This compound is part of the broader class of phosphinic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxy(ethyl)phosphinic acid can be synthesized through several methods. One common approach involves the reaction of ethylphosphinic acid with ethanol under acidic conditions. Another method includes the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl esters, followed by desilylation upon contact with water or methanol .
Industrial Production Methods: Industrial production of ethoxy(ethyl)phosphinic acid often employs microwave-assisted synthesis to accelerate the reaction process and improve yields. This method involves the use of microwave irradiation to enhance the silyldealkylation of dialkyl esters, resulting in the rapid formation of the desired phosphinic acid .
Chemical Reactions Analysis
Types of Reactions: Ethoxy(ethyl)phosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Ethoxy(ethyl)phosphinic acid can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often require catalysts such as palladium or nickel to facilitate the replacement of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives .
Scientific Research Applications
Ethoxy(ethyl)phosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of phosphine ligands and catalysts.
Biology: The compound is employed in the study of enzyme inhibition and as a potential therapeutic agent due to its bioactive properties.
Medicine: Ethoxy(ethyl)phosphinic acid derivatives are investigated for their potential use in antiviral and anticancer therapies.
Industry: It serves as a corrosion inhibitor, flame retardant, and stabilizer in polymer production.
Mechanism of Action
The mechanism of action of ethoxy(ethyl)phosphinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Ethoxy(ethyl)phosphinic acid can be compared to other similar compounds, such as:
Phosphoric Acid: Featuring a phosphorus atom bonded to four oxygen atoms, phosphoric acids are commonly used in fertilizers, food additives, and industrial processes.
Phosphinic Acid: Similar to ethoxy(ethyl)phosphinic acid, phosphinic acids contain a phosphorus atom bonded to two oxygen atoms and one carbon atom.
Ethoxy(ethyl)phosphinic acid stands out due to its unique combination of ethoxy and ethyl groups, which confer specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
7305-61-5 |
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Molecular Formula |
C4H11O3P |
Molecular Weight |
138.10 g/mol |
IUPAC Name |
ethoxy(ethyl)phosphinic acid |
InChI |
InChI=1S/C4H11O3P/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3,(H,5,6) |
InChI Key |
YJCXKNNURGCXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)O |
Origin of Product |
United States |
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